![molecular formula C17H17N3O2S B2642913 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone CAS No. 851130-08-0](/img/structure/B2642913.png)
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone, also known as BPTES, is a small molecule inhibitor that specifically targets glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase is overexpressed in many cancer cells and plays a critical role in their survival and proliferation. BPTES has shown promising results in preclinical studies as a potential anticancer agent.
Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis and Antibacterial Activity
Studies by Merugu, Ramesh, and Sreenivasulu (2010) highlight the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, showcasing the efficiency of microwave irradiation in synthesizing heterocyclic compounds with potential antibacterial properties. These compounds, while not the exact chemical , demonstrate the broader category of research into similar heterocyclic compounds and their potential applications in antibacterial treatments (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis and Antiparkinsonian Activities
Amr, Maigali, and Abdulla (2008) detailed the synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, investigating their analgesic and antiparkinsonian activities. This work exemplifies how derivatives of complex heterocycles, including those involving piperidine and pyrimidine rings, can be engineered for significant pharmacological potential (Amr, Maigali, & Abdulla, 2008).
Antimicrobial Studies of Novel Heterocycles
Gaber and Moussa (2011) synthesized novel thieno[2,3-d]pyrimidin-4-one derivatives with bridgehead nitrogen heterocycles, demonstrating good in vitro antibacterial and antifungal activities. This study illustrates the potential of pyrimidine derivatives in the development of new antimicrobial agents, offering insights into the structural features conducive to antimicrobial efficacy (Gaber & Moussa, 2011).
Eigenschaften
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-14(20-8-4-1-5-9-20)10-23-17-16-15(18-11-19-17)12-6-2-3-7-13(12)22-16/h2-3,6-7,11H,1,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODABBNVCJBYZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

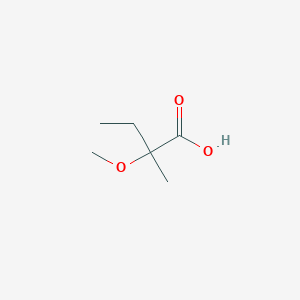
![3-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2642831.png)
![3-[[1-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2642833.png)
![4-[butyl(ethyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2642835.png)

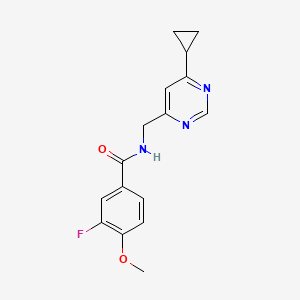
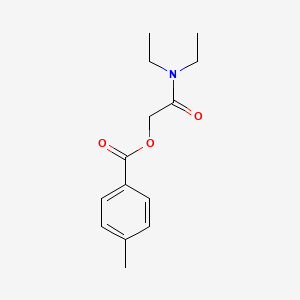

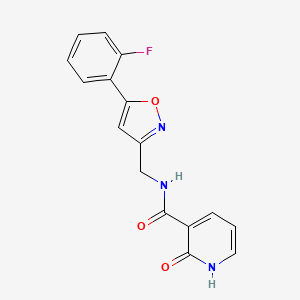
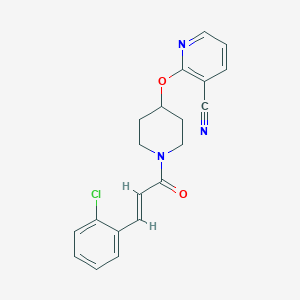
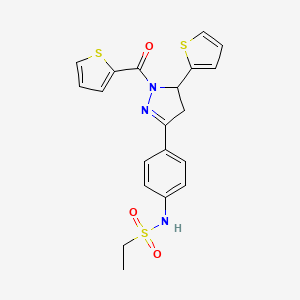
![Ethyl 4-[[2-[5-(1-ethoxy-1-oxopropan-2-yl)oxy-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2642850.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2642853.png)